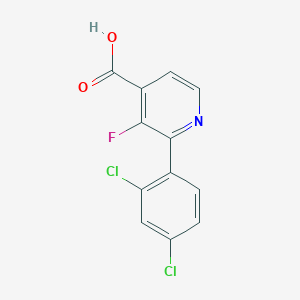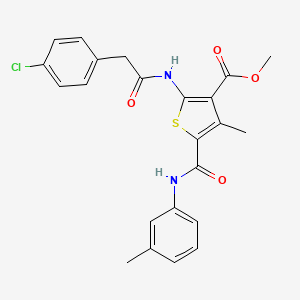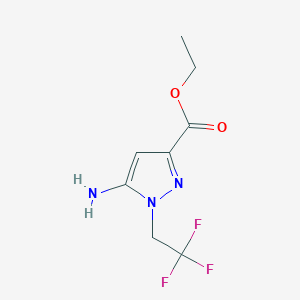
2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a dichlorophenyl group and a fluorine atom attached to the isonicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid typically involves the reaction of 2,4-dichlorophenylboronic acid with 3-fluoroisonicotinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors. The presence of the dichlorophenyl and fluorine groups enhances its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group.
2,4-Dichlorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
2,4-Dichlorophenol: An intermediate in the synthesis of various organic compounds
Uniqueness
2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid is unique due to the presence of both a fluorine atom and a dichlorophenyl group attached to the isonicotinic acid core. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for specific research applications.
特性
分子式 |
C12H6Cl2FNO2 |
|---|---|
分子量 |
286.08 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-3-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2FNO2/c13-6-1-2-7(9(14)5-6)11-10(15)8(12(17)18)3-4-16-11/h1-5H,(H,17,18) |
InChIキー |
YOMKADYZSGXBNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=C2F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide](/img/structure/B12066664.png)
![[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12066676.png)

![tert-butyl 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate](/img/structure/B12066682.png)

![6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate](/img/structure/B12066692.png)


![2-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]acetic acid](/img/structure/B12066703.png)

![tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate](/img/structure/B12066720.png)

![3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate](/img/structure/B12066731.png)

